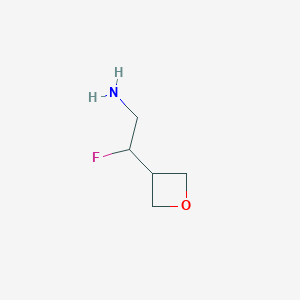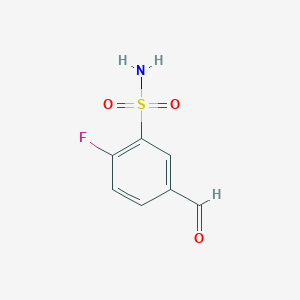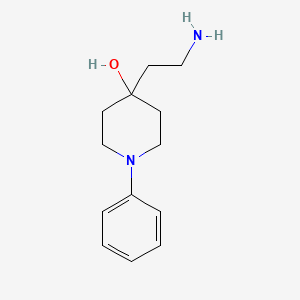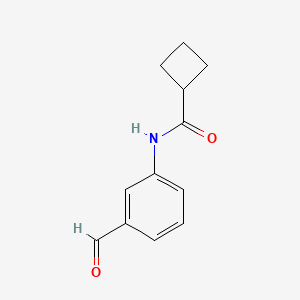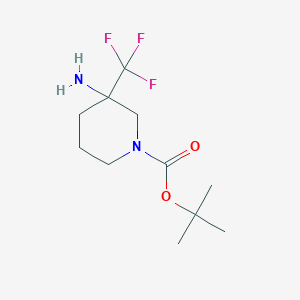
1-Boc-3-amino-3-trifluoromethylpiperidine
Overview
Description
1-Boc-3-amino-3-trifluoromethylpiperidine is a chemical compound with the molecular formula C11H19F3N2O2 It is a derivative of piperidine, featuring a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-Boc-3-amino-3-trifluoromethylpiperidine typically involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases. This method employs isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor . The reaction is carried out under mild conditions, providing high yield and enantiomeric excess. This approach is considered sustainable and suitable for industrial-scale production.
Chemical Reactions Analysis
1-Boc-3-amino-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include alkyl halides, acyl chlorides, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-amino-3-trifluoromethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those containing trifluoromethyl groups, which are known for their pharmacological activity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-amino-3-trifluoromethylpiperidine involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate, undergoing transformation by the enzyme. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-Boc-3-amino-3-trifluoromethylpiperidine can be compared with other trifluoromethyl-containing compounds, such as:
1-Boc-3-amino-3-methylpiperidine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-amino-3-trifluoromethylpiperidine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Trifluoromethylpiperidine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXPUFWSRUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



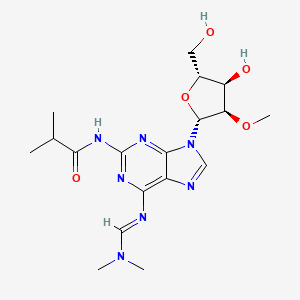

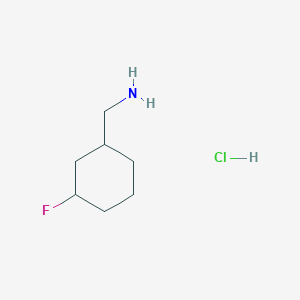
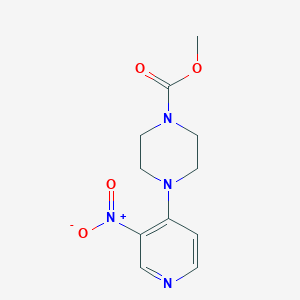
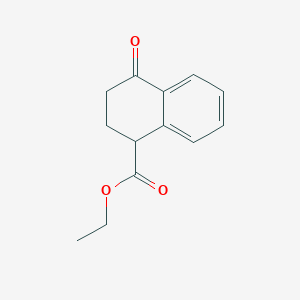
![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


